HT-2157

Description

Properties

IUPAC Name |

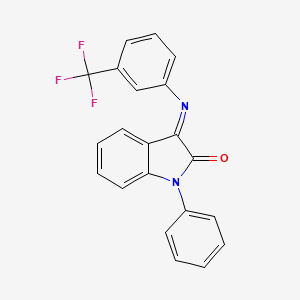

1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGMRVPXUBHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032019 | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-14-6, 1000273-87-9 | |

| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-2157 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-2157, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HT-2157: A Technical Overview of a Selective Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (Gal3) receptor. It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including anxiety, depression, and alcohol dependence. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. It also addresses the critical safety concerns that led to the termination of its clinical development.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the Gal3 receptor.[1] Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3.[2] The Gal3 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]

By blocking the binding of endogenous galanin to the Gal3 receptor, this compound prevents this downstream signaling cascade. This antagonism has been shown to modulate serotonergic neurotransmission, which is believed to underpin its observed anxiolytic and antidepressant-like effects in preclinical models.[2][5] Specifically, this compound has been found to partially antagonize the galanin-induced reduction in hippocampal serotonin.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki) |

| Human Gal3 | 17.44 ± 0.01 nM[1] |

| Human Gal1 | > 10,000 nM[1] |

| Human Gal2 | > 10,000 nM[1] |

Table 2: Functional Antagonist Activity

| Assay | Parameter | Value |

| Adenylyl Cyclase Inhibition | pKb | 7.54[5] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Dose (mg/kg) | Effect |

| Social Interaction Test | Rat | 3, 10, 30 (p.o.) | Increased social interaction time[2] |

| Vogel Punished Drinking Test | Rat | 3, 10 (p.o.) | Increased punished drinking[2] |

| Forced Swim Test | Rat | 3, 10 (p.o.) | Decreased immobility time[6] |

| Operant Responding for Ethanol | Rat | 30 (i.p.) | Reduced responding for ethanol, sucrose, and saccharin[7] |

| Morphine Self-Administration | Mouse | 30 (i.p.) | Reduced morphine self-administration[8] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

A representative protocol for determining the binding affinity of this compound for galanin receptors is as follows:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells are transiently transfected with plasmids encoding human Gal1, Gal2, or Gal3 receptors.

-

After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Competitive Binding Assay:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-galanin).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Functional Adenylyl Cyclase Assay

The following is a representative protocol to assess the functional antagonist activity of this compound at the Gal3 receptor:

-

Cell Culture:

-

HEK293 cells stably expressing the human Gal3 receptor are used.

-

-

cAMP Measurement:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then treated with varying concentrations of this compound.

-

Subsequently, cells are stimulated with a fixed concentration of galanin in the presence of forskolin (an adenylyl cyclase activator).

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Data Analysis:

-

The ability of this compound to reverse the galanin-mediated inhibition of forskolin-stimulated cAMP production is quantified.

-

The data are used to calculate the pKb value, a measure of the antagonist's potency.

-

Signaling Pathways and Experimental Workflows

Galanin-3 Receptor Signaling Pathway

Caption: Gal3 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Termination of Clinical Development and Safety Concerns

Despite promising preclinical data, all human clinical trials for this compound were terminated due to safety concerns.[9] Subsequent research has shed light on the potential reasons for this discontinuation. A significant finding is that this compound (SNAP 37889) induces apoptosis in various cell types, including epithelial, microglial, and immune cells.[10][11] This cytotoxic effect was observed to be independent of Gal3 receptor expression, suggesting an off-target mechanism of toxicity.[10][11] These findings of non-galanin receptor-mediated toxicity, particularly on immune cells, likely contributed to the decision to halt the clinical development of this compound.[10][11]

References

- 1. This compound [medbox.iiab.me]

- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

HT-2157: A Technical Guide to a Selective Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-2157, also known by its former development code SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL-3) receptor.[1] It has been investigated for its potential therapeutic applications in a range of central nervous system disorders, including anxiety, depression, and alcohol dependence. Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, as well as its ability to reduce ethanol consumption in animal models.[2] A significant challenge in the development of this compound was the discovery of its potential to cause methemoglobinemia, a serious adverse effect. This led to the innovation of an enteric-coated formulation to mitigate this risk. However, all human clinical trials involving this compound were ultimately terminated due to safety concerns.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.

Discovery and History

The journey of this compound begins with the identification of SNAP-37889 as a potent and selective antagonist for the galanin-3 (GAL-3) receptor. The discovery was a significant step forward in the exploration of the galaninergic system's role in neuropsychiatric disorders.

Chronological Timeline:

-

2005: The seminal paper by Swanson et al. is published in the Proceedings of the National Academy of Sciences (PNAS), detailing the anxiolytic- and antidepressant-like profiles of SNAP-37889 and a related compound, SNAP-398299. This publication marks a key milestone in the public disclosure of the compound's discovery and preclinical characterization.

-

Subsequent Preclinical Development: Following the initial promising results, further preclinical studies were conducted to explore the therapeutic potential of SNAP-37889 in other areas, such as alcohol dependence.

-

Identification of Methemoglobinemia: During safety and toxicology studies, a significant adverse effect, methemoglobinemia, was identified. This condition, characterized by an elevated level of methemoglobin in the blood, reduces the oxygen-carrying capacity of red blood cells.

-

Formulation Development: To address the issue of methemoglobinemia, an enteric-coated formulation of the compound, now referred to as this compound, was developed. The enteric coating was designed to alter the drug's absorption profile and reduce the formation of the metabolite responsible for this adverse effect.

-

Clinical Trials Initiated: A Phase 1/2 clinical trial (NCT01413932) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and patients with major depressive disorder.

-

Termination of Clinical Trials: Despite the formulation efforts, all human clinical trials for this compound were terminated due to ongoing safety concerns.[1] The detailed results of these trials are not publicly available.

-

Shift in Focus: The termination of this compound's clinical development led to a search for new GAL-3 antagonists with improved safety profiles.[1]

Mechanism of Action

This compound is a selective antagonist of the galanin-3 (GAL-3) receptor, a G protein-coupled receptor (GPCR). Galanin, the endogenous ligand for this receptor, is a neuropeptide widely distributed in the central and peripheral nervous systems. The GAL-3 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By competitively binding to the GAL-3 receptor, this compound blocks the effects of endogenous galanin. This antagonism prevents the galanin-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels. The therapeutic effects of this compound in preclinical models of anxiety and depression are thought to be mediated, at least in part, by the disinhibition of serotonergic and noradrenergic neurons, leading to increased neurotransmitter release.

Quantitative Data

The following tables summarize the key quantitative data for this compound (SNAP-37889) from preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | Ki (nM) |

| Human GAL-3 | This compound (SNAP-37889) | 17.44 ± 0.01 |

| Human GAL-1 | This compound (SNAP-37889) | >10,000 |

| Human GAL-2 | This compound (SNAP-37889) | >10,000 |

Data from Swanson et al., 2005.

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dose of this compound (SNAP-37889) | Effect |

| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | Increased drinking (anxiolytic-like) |

| Forced Swim Test | Rat | 3 and 10 mg/kg | Reduced immobility time (antidepressant-like) |

| Operant Ethanol Self-Administration | Rat | 30 mg/kg | Decreased ethanol, sucrose, and saccharin self-administration |

Data from various preclinical studies.[3]

Experimental Protocols

Radioligand Binding Assay for GAL-3 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human GAL-3 receptor.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells transiently expressing the human GAL-3 receptor are harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and the protein concentration is determined.

-

-

Binding Assay:

-

A constant concentration of radiolabeled galanin (e.g., 125I-galanin) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GAL-3 receptor.

-

The incubation is carried out in a suitable assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters (representing bound 125I-galanin) is measured using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Inhibition Assay

Objective: To assess the functional antagonist activity of this compound at the GAL-3 receptor.

Methodology:

-

Cell Culture and Transfection:

-

HEK-293 cells are transiently co-transfected with plasmids encoding the human GAL-3 receptor and a Gαi protein.

-

-

Adenylyl Cyclase Assay:

-

Transfected cells are harvested and cell membranes are prepared as described above.

-

The membranes are incubated with a reaction mixture containing ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).

-

Galanin is added to the reaction to inhibit adenylyl cyclase activity.

-

Increasing concentrations of this compound are added to assess its ability to antagonize the galanin-induced inhibition.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

-

cAMP Quantification:

-

The reaction is terminated, and the amount of cAMP produced is measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA)).

-

-

Data Analysis:

-

The data are plotted as the concentration of this compound versus the percentage of adenylyl cyclase activity.

-

The ability of this compound to produce a rightward shift in the galanin concentration-response curve is indicative of competitive antagonism.

-

In Vivo Behavioral Assays

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[4][5]

Procedure:

-

Rats are individually placed in the center of the maze, facing an open arm.[6]

-

The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).[4]

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.[5]

-

Parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Apparatus: A cylindrical container filled with water.[7][8]

Procedure:

-

Mice are individually placed into the cylinder of water for a 6-minute session.[7][8]

-

Behavior is recorded, and the duration of immobility (floating without active swimming) is scored during the final 4 minutes of the test.[9]

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Apparatus: Operant conditioning chambers equipped with two levers and a liquid delivery system.[10]

Procedure:

-

Rats are first trained to press a lever to receive a sweetened solution.

-

Ethanol is gradually introduced into the sweetened solution, and the concentration of the sweetener is faded over time until the rats are self-administering an ethanol solution.[11]

-

During the test session, rats are given access to two levers, one that delivers the ethanol solution and another that is inactive.

-

The number of lever presses and the volume of ethanol consumed are recorded.

-

A reduction in lever pressing for ethanol is indicative of a decrease in the reinforcing properties of alcohol.

Signaling Pathways and Experimental Workflows

GAL-3 Receptor Signaling Pathway

Caption: GAL-3 receptor signaling pathway and the antagonistic action of this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Forced Swim Test Experimental Workflow

Caption: Experimental workflow for the forced swim test to assess antidepressant-like effects.

Synthesis

The detailed chemical synthesis of this compound (SNAP-37889) is not extensively described in the publicly available scientific literature. Patent documents may provide some information regarding the general synthetic routes for this class of compounds.

Safety and Toxicology

The most significant safety concern identified during the development of this compound was its potential to induce methemoglobinemia. This adverse effect was a primary factor in the termination of its clinical development. To address this, an enteric-coated formulation was developed to alter the drug's absorption and metabolic profile.

Conclusion

This compound (SNAP-37889) represents a pioneering effort in the development of selective, non-peptide antagonists for the GAL-3 receptor. The extensive preclinical research highlighted the potential of targeting this receptor for the treatment of anxiety, depression, and substance use disorders. However, the unforeseen safety issue of methemoglobinemia ultimately halted its clinical progression. The story of this compound serves as a valuable case study in drug discovery, emphasizing the critical importance of thorough safety and toxicology assessments and the challenges of translating promising preclinical findings into safe and effective human therapeutics. The knowledge gained from the study of this compound continues to inform the ongoing search for novel and safer modulators of the galaninergic system.

References

- 1. This compound [medbox.iiab.me]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.cn [glpbio.cn]

- 4. protocols.io [protocols.io]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 9. conductscience.com [conductscience.com]

- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]

HT-2157: A Technical Guide to a Selective GAL-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HT-2157 (also known as SNAP-37889), a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 (GAL-3) receptor. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms and therapeutic rationale for targeting the GAL-3 receptor with this compound.

Core Compound Profile

This compound is an isatin derivative identified as a potent and selective antagonist for the GAL-3 receptor.[1] Its development was aimed at exploring the therapeutic potential of modulating the galanin system in various neurological and psychiatric disorders. While it showed promise in preclinical models, human clinical trials were ultimately terminated due to safety concerns, shifting the focus to the development of new GAL-3 antagonists.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Ligand | Assay Type | Ki (nM) | Reference |

| Human GAL-3 | This compound | 125I-galanin displacement | 17.44 ± 0.01 | [3] |

| Human GAL-1 | This compound | 125I-galanin displacement | >10,000 | [1][3] |

| Human GAL-2 | This compound | 125I-galanin displacement | >10,000 | [1][3] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Effect of this compound | Concentration | Reference |

| Galanin-evoked inhibition of adenylyl cyclase | Modified HEK-293 cells | Concentration-dependent rightward shift of the galanin concentration-effect curve | 0.1 - 10 µM | [3] |

| Apoptosis Induction | HL-60 leukemia cells, BV-2 murine microglial cells, human PBMCs | Induces apoptosis | 10 µM | [1][4] |

Table 3: In Vivo Preclinical Efficacy

| Animal Model | Species | Dose of this compound | Route | Key Findings | Reference |

| Operant Responding | Alcohol-preferring rats | 30 mg/kg | i.p. | Reduced operant responding for ethanol, sucrose, and saccharin | [1][3] |

| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | i.p. | Increased drinking (anxiolytic-like effect) | [1][4] |

| Forced Swim Test | Rat | 3 and 10 mg/kg | i.p. | Reduced immobility time (antidepressant-like effect) | [1][4] |

| Locomotor Activity | Male iP rats | 30 mg/kg | i.p. | No alteration in locomotor activity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

125I-Galanin Displacement Assay

This assay is used to determine the binding affinity of a test compound to galanin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for human GAL-1, GAL-2, and GAL-3 receptors.

Materials:

-

Membranes from cells transiently expressing human GAL-1, GAL-2, or GAL-3 receptors.

-

125I-labeled galanin (radioligand).

-

This compound (test compound).

-

Binding buffer.

-

Scintillation counter.

Procedure:

-

Cell membranes expressing the target receptor are incubated with a fixed concentration of 125I-galanin.

-

Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value (concentration of this compound that inhibits 50% of specific 125I-galanin binding) is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To assess the functional antagonist activity of this compound at the GAL-3 receptor.

Materials:

-

Modified HEK-293 cells transiently co-transfected with the human GAL-3 receptor and Gαz.

-

Galanin (agonist).

-

This compound (antagonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit.

Procedure:

-

The transfected cells are pre-incubated with various concentrations of this compound.

-

Galanin is then added at various concentrations to inhibit the forskolin-stimulated adenylyl cyclase activity.

-

The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.

-

The ability of this compound to produce a rightward shift in the galanin concentration-response curve is determined, indicating competitive antagonism.

Operant Responding for Ethanol in Rats

This in vivo model assesses the effect of a compound on the motivation to self-administer a rewarding substance.

Objective: To evaluate the effect of this compound on ethanol-seeking behavior in alcohol-preferring rats.

Materials:

-

Alcohol-preferring rats.

-

Operant conditioning chambers equipped with levers.

-

Solutions of ethanol, sucrose, or saccharin.

-

This compound.

-

Vehicle control.

Procedure:

-

Rats are trained to press a lever to receive a reward (e.g., ethanol solution).

-

Once stable responding is established, rats are treated with either this compound (30 mg/kg, i.p.) or vehicle 30 minutes prior to the operant session.

-

The number of lever presses for the reward is recorded during the session.

-

A crossover design is often used, where each rat receives both the drug and vehicle treatment on different days.

-

The data is analyzed to determine if this compound treatment significantly alters the operant responding for the reward compared to vehicle treatment.

Visualizations

The following diagrams illustrate key concepts related to this compound and its mechanism of action.

References

In-Depth Pharmacological Profile of HT-2157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-2157, also known as SNAP-37889, is a potent and selective non-peptide competitive antagonist of the galanin-3 receptor (GalR3). Preclinical studies have demonstrated its potential as an anxiolytic, antidepressant, and cognitive-enhancing agent. However, its clinical development was halted due to safety concerns, specifically the induction of methemoglobinemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and toxicological data. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of galanin receptor modulation.

Introduction

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The GalR3 receptor, in particular, has been implicated in the modulation of mood, anxiety, and cognitive functions. This compound was developed as a selective antagonist for GalR3 to investigate its therapeutic potential in central nervous system (CNS) disorders. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a selective and competitive antagonist at the GalR3 receptor.[1][2] The GalR3 receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by the endogenous ligand galanin, GalR3 inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the GalR3 receptor, this compound blocks the effects of galanin, thereby preventing the downstream signaling cascade.[2]

Signaling Pathway Diagram

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Species | Reference(s) |

| GalR3 | This compound | ¹²⁵I-galanin displacement | 17.44 ± 0.01 | Human | [2] |

| GalR3 | This compound | ¹²⁵I-galanin displacement | 15 | Human | [3] |

| GalR1 | This compound | ¹²⁵I-galanin displacement | > 10,000 | Human | [2] |

| GalR2 | This compound | ¹²⁵I-galanin displacement | > 10,000 | Human | [2] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Effect of this compound | Parameter | Value | Reference(s) |

| Adenylyl Cyclase Inhibition | HEK-293 (co-transfected with GalR3 and Gαz) | Competitive antagonism of galanin-evoked inhibition of adenylyl cyclase. | - | Concentration-dependent rightward shift of the galanin concentration-effect curve. | [2] |

Table 3: Preclinical In Vivo Efficacy

| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Observed Effects | Reference(s) |

| Social Interaction Test | Rat | i.p. | 30 | Increased social interaction time. | [2] |

| Vogel Punished Drinking Test | Rat | i.p. | 3, 10 | Increased drinking (anxiolytic-like). | [2] |

| Forced Swim Test | Rat | i.p. | 3, 10 | Reduced immobility time (antidepressant-like). | [2] |

| Ethanol Self-Administration | Alcohol-preferring Rat | i.p. | 30 | Reduced operant responding for ethanol. | [2][4] |

| Morphine Self-Administration | Mouse | i.p. | 30 | Reduced morphine self-administration. | [5] |

Experimental Protocols

Radioligand Binding Assay ([¹²⁵I]-Galanin Displacement)

This protocol is a generalized procedure based on standard methods for GPCR radioligand binding assays.[6][7][8]

Objective: To determine the binding affinity (Ki) of this compound for the human GalR3 receptor.

Materials:

-

Membrane preparations from cells expressing the human GalR3 receptor.

-

[¹²⁵I]-Galanin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control (a high concentration of unlabeled galanin).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, membrane preparation, [¹²⁵I]-Galanin (at a concentration near its Kd), and either this compound dilution, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Adenylyl Cyclase Inhibition)

This protocol is a generalized procedure for measuring cAMP levels in response to Gi/o-coupled GPCR activation.[9][10][11][12][13]

Objective: To characterize this compound as a competitive antagonist at the GalR3 receptor.

Materials:

-

HEK-293 cells co-transfected with human GalR3 and a Gαi/o subunit.

-

Galanin (agonist).

-

This compound (test compound).

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell culture medium and buffers.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the transfected cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Add varying concentrations of galanin to the wells.

-

Incubate for a specified time to allow for modulation of cAMP levels.

-

Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the galanin concentration in the presence and absence of different concentrations of this compound.

-

Analyze the data to demonstrate a concentration-dependent rightward shift in the galanin dose-response curve, characteristic of competitive antagonism.

Pharmacokinetics

Limited pharmacokinetic data for this compound is publicly available. The following table is a summary of general findings. A more comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be necessary for further development.

Table 4: Summary of Preclinical Pharmacokinetic Profile

| Species | Administration Route | Key Findings | Reference(s) |

| Rat | i.p., p.o. | Orally bioavailable. | [3] |

| Dog | Not specified | Investigated in repeat-dose toxicology studies. | [14][15][16][17] |

| Mouse | i.p. | Effective in behavioral models. | [5] |

Toxicology and Safety

The primary safety concern that led to the termination of clinical trials for this compound was the induction of methemoglobinemia.[18]

Methemoglobinemia: This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.[19][20]

Mechanism of this compound-Induced Methemoglobinemia: The exact mechanism by which this compound or its metabolites cause methemoglobinemia has not been fully elucidated in the public domain. Drug-induced methemoglobinemia can occur through direct oxidation of hemoglobin or, more commonly, through the formation of reactive metabolites that act as oxidizing agents.[1][21] Many drugs, such as dapsone, are metabolized by cytochrome P450 enzymes to hydroxylamine derivatives, which are potent inducers of methemoglobin.[1] It is plausible that this compound undergoes similar metabolic activation.

In Vitro Toxicity: Studies have shown that this compound can induce apoptosis in various cell lines, including those that do not express GalR3, suggesting potential off-target effects at higher concentrations (≥10µM).[22]

Methemoglobin Reduction Pathway

Conclusion

This compound is a valuable research tool for investigating the role of the GalR3 receptor in the CNS. Its high potency and selectivity make it a suitable probe for preclinical studies. However, the significant toxicological finding of methemoglobinemia highlights a critical liability that prevented its further clinical development. Future efforts in developing GalR3 antagonists for therapeutic use must focus on designing compounds that retain the desired pharmacological activity while avoiding the structural motifs or metabolic pathways responsible for this adverse effect. The development of an enteric-coated formulation of this compound was an attempt to mitigate this issue, suggesting that the problem may be related to absorption and first-pass metabolism. This comprehensive pharmacological profile of this compound provides a foundation for the rational design of next-generation GalR3 modulators with improved safety profiles.

References

- 1. longdom.org [longdom.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The galanin receptor-3 antagonist, SNAP 37889, inhibits cue-induced reinstatement of alcohol-seeking and increases c-Fos expression in the nucleus accumbens shell of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. An evaluation of using rat-derived single-dose neuropharmacokinetic parameters to project accurately large animal unbound brain drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Methemoglobinemia - Wikipedia [en.wikipedia.org]

- 19. View of Drug-Induced Methemoglobinemia: a Case Report and Review of Literature | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]

- 20. What Every Pharmacist Should Know about Drug-Induced (Acquired) Methemoglobinemia — tl;dr pharmacy [tldrpharmacy.com]

- 21. Drug induced methemglobinemia [wisdomlib.org]

- 22. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]

HT-2157: A Deep Dive into its Antagonism of the Galanin-3 Receptor and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 receptor (GalR3).[1] This document provides a comprehensive technical overview of this compound, its mechanism of action, and its interaction with the galanin signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes. While showing promise in preclinical models for conditions like anxiety and depression, the clinical development of this compound was halted due to safety concerns, highlighting the complexities of targeting the galanin system.[1]

Introduction to Galanin and its Receptors

Galanin is a widely expressed neuropeptide that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and cognition.[2][3] It exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3][4] These receptors exhibit differential coupling to intracellular signaling cascades, leading to a diverse range of cellular responses.

-

GalR1 and GalR3: These receptors primarily couple to inhibitory Gi/o proteins.[3][4] Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]

-

GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3][4] Its activation stimulates phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]

The distinct signaling pathways and tissue distribution of these receptors allow for the specific and often opposing effects of galanin, making receptor-selective ligands valuable tools for research and potential therapeutic agents.

This compound: A Selective GalR3 Antagonist

This compound is a potent and selective antagonist of the human GalR3 receptor.[6] Its selectivity for GalR3 over GalR1 and GalR2 makes it a critical tool for elucidating the specific functions of the GalR3 signaling pathway.

Mechanism of Action

This compound acts as a competitive antagonist at the GalR3 receptor.[6] This means it binds to the same site as the endogenous ligand, galanin, but does not activate the receptor. By occupying the binding site, it prevents galanin from binding and initiating the downstream signaling cascade. Specifically, this compound has been shown to produce concentration-dependent rightward shifts in the concentration-effect curve for galanin-induced inhibition of adenylyl cyclase, a hallmark of competitive antagonism.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Receptor | Binding Affinity (Ki, nM) |

| Human GalR3 | 17.44 ± 0.01 |

| Human GalR1 | > 10,000 |

| Human GalR2 | > 10,000 |

Data from MedChemExpress, compiled from studies on membranes from transiently transfected LMTK- cells.[6]

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dose (mg/kg, i.p.) | Effect |

| Operant Responding for Ethanol | Alcohol-preferring rats | 30 | Reduction in operant responding for ethanol, sucrose, and saccharin |

| Anxiety-like Behavior (Elevated Plus Maze, Light-Dark Box) | Male iP rats | 30 | No significant alteration in locomotor activity or anxiety-like behavior |

| Vogel Punished Drinking Task | Rats | 3 and 10 | Increased drinking (anxiolytic-like effect) |

| Forced Swim Test | Rats | 3 and 10 | Reduced immobility time (antidepressant-like effect) |

Data compiled from various preclinical studies.[6][7]

Galanin Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the three galanin receptors.

Caption: Galanin receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on galanin signaling.

Radioligand Binding Assay for Galanin Receptors

This protocol is used to determine the binding affinity of compounds for the galanin receptors.

Objective: To determine the Ki of this compound for human GalR1, GalR2, and GalR3.

Materials:

-

Membranes from cells expressing human GalR1, GalR2, or GalR3 (e.g., transiently transfected LMTK- or HEK293 cells).

-

125I-labeled galanin (radioligand).

-

This compound or other test compounds.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, 125I-galanin, and either vehicle, unlabeled galanin (for non-specific binding), or the test compound.

-

Incubate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

Functional Assay: Adenylyl Cyclase Activity

This assay measures the ability of this compound to antagonize galanin-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist properties of this compound at the GalR3 receptor.

Materials:

-

HEK293 cells co-transfected with human GalR3 and a Gα subunit that couples to adenylyl cyclase (e.g., Gαz).[6]

-

Galanin.

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

-

Add varying concentrations of galanin in the presence of a fixed concentration of forskolin.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curves for galanin in the presence and absence of this compound.

-

A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.

Caption: Workflow for adenylyl cyclase functional assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GalR3 receptor in health and disease. Its high selectivity allows for the specific dissection of GalR3-mediated signaling pathways. Preclinical studies have demonstrated its potential in models of anxiety, depression, and substance abuse. However, the termination of its clinical development due to safety concerns underscores the challenges in translating preclinical findings to human therapeutics. Future research may focus on developing new GalR3 antagonists with improved safety profiles, building upon the knowledge gained from the study of this compound. This document provides a foundational resource for such endeavors, offering a detailed understanding of this compound's properties and the broader context of galanin signaling.

References

- 1. This compound [medbox.iiab.me]

- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.cn [glpbio.cn]

In Vitro Characterization of HT-2157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2157, also known by its former development code SNAP-37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1] Galanin is a neuropeptide involved in a wide array of physiological processes, and its effects are mediated through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3. This compound's selectivity for Gal3 makes it a valuable tool for elucidating the specific roles of this receptor subtype in various biological systems. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and key experimental protocols.

Core Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Assay Type |

| Human Gal3 | This compound | 17.44 ± 0.01 | Transiently transfected LMTK- cells | ¹²⁵I-galanin displacement assay |

| Human Gal1 | This compound | >10,000 | Not specified | ¹²⁵I-galanin displacement assay |

| Human Gal2 | This compound | >10,000 | Not specified | ¹²⁵I-galanin displacement assay |

Data compiled from MedChemExpress.[1]

Table 2: Functional Antagonism of this compound

| Assay | Effect of this compound (0.1-10 µM) | Cell Line |

| Galanin-evoked inhibition of adenylyl cyclase | Concentration-dependent rightward shift of the galanin concentration-effect curve | Modified HEK-293 cells transiently cotransfected with Gal3 receptor and Gαz |

Data compiled from MedChemExpress.[1]

Signaling Pathway

This compound exerts its effects by blocking the canonical signaling pathway of the Gal3 receptor. The Gal3 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, galanin, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the Gal3 receptor, this compound prevents galanin from initiating this signaling cascade.

Experimental Protocols

¹²⁵I-Galanin Displacement Assay

This assay is employed to determine the binding affinity of this compound for the galanin receptors.

1. Membrane Preparation:

- Culture LMTK- cells transiently transfected with the human Gal3 receptor (or Gal1 and Gal2 for selectivity profiling).

- Harvest the cells and homogenize them in a cold lysis buffer.

- Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.

2. Binding Reaction:

- In a 96-well plate, add the cell membrane preparation.

- Add increasing concentrations of unlabeled this compound.

- Add a constant concentration of ¹²⁵I-labeled galanin.

- For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin.

- Incubate the plate, typically at room temperature for a specified period (e.g., 60-90 minutes), to allow the binding to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

- Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Generate a competition binding curve by plotting the percentage of specific binding of ¹²⁵I-galanin against the concentration of this compound.

- Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

- Determine the Ki value using the Cheng-Prusoff equation.

A[label="Prepare Cell Membranes\n(Transfected LMTK- cells)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Incubate Membranes with:\n- ¹²⁵I-Galanin\n- this compound (varying conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Separate Bound and Free Ligand\n(Filtration)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="Data Analysis\n(IC₅₀ and Ki determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

}

Adenylyl Cyclase Inhibition Assay

This functional assay assesses the ability of this compound to antagonize the galanin-induced inhibition of adenylyl cyclase.

1. Cell Culture and Transfection:

- Culture modified HEK-293 cells.

- Co-transfect the cells with plasmids encoding the human Gal3 receptor and Gαz.

2. Assay Procedure:

- Seed the transfected cells into a 96-well plate and allow them to adhere.

- Pre-incubate the cells with varying concentrations of this compound.

- Stimulate the cells with a range of concentrations of galanin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and ATP.

- Incubate for a defined period to allow for cAMP production.

- Lyse the cells to release the intracellular cAMP.

3. cAMP Measurement:

- Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

- Plot the galanin concentration-response curves in the absence and presence of different concentrations of this compound.

- A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.

- The degree of the shift can be used to calculate the potency of the antagonist.

A[label="Culture & Transfect HEK-293 cells\n(Gal3 + Gαz)", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Pre-incubate with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C [label="Stimulate with Galanin", fillcolor="#34A853", fontcolor="#FFFFFF"];

D [label="Lyse Cells and Measure cAMP", fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Analyze Concentration-Response Shift", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

}

Off-Target Profile and Safety Pharmacology

While comprehensive data from a broad cross-reactivity panel for this compound is not publicly available, it has been reported that the compound was tested against a range of G-protein-coupled receptors, ion channels, enzymes, and transporters.[1]

Importantly, in vitro studies have revealed that this compound can induce apoptosis in various cell types, including HL-60 leukemia cells, BV-2 murine microglial cells, and human peripheral blood mononuclear cells. This effect was observed at a concentration of 10 µM and appeared to be independent of Gal3 receptor expression. This finding highlights a potential off-target activity that should be considered in the interpretation of in vitro and in vivo studies using this compound.

Conclusion

This compound is a potent and selective in vitro antagonist of the human Gal3 receptor. Its high affinity and competitive nature have been demonstrated through radioligand binding and functional adenylyl cyclase inhibition assays. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers utilizing this compound to investigate the physiological and pathological roles of the Gal3 receptor. The observation of off-target apoptotic effects at higher concentrations underscores the importance of careful dose selection and interpretation of experimental results.

References

Preclinical Profile of HT-2157: A Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT-2157, also known by its former development code SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 (Gal3) receptor.[1][2][3] Preclinical research has explored its potential therapeutic applications in a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders.[4] Despite promising initial findings, the clinical development of this compound was ultimately halted due to safety concerns that arose during human trials.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, in vitro and in vivo efficacy, and proposed mechanism of action. While detailed experimental protocols, comprehensive pharmacokinetic data, and specific toxicology findings are not extensively available in the public domain, this document synthesizes the key studies to inform future research in the field of galanin receptor modulation.

Core Data Summary

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Radioligand | Reference |

| Human Gal3 | 17.44 ± 0.01 nM | LMTK- | 125I-galanin | [1] |

| Human Gal1 | >10,000 nM | LMTK- | 125I-galanin | [1] |

| Human Gal2 | >10,000 nM | LMTK- | 125I-galanin | [1] |

Table 2: Summary of In Vivo Efficacy Studies of this compound

| Animal Model | Species | Dose Range (i.p.) | Effects Observed | Reference |

| Alcohol-preferring (iP) rats | Rat | 30 mg/kg | Reduced operant responding for ethanol, sucrose, and saccharin. | [1] |

| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | Increased drinking, indicating anxiolytic-like activity. | [5] |

| Forced Swim Test | Rat | 3 and 10 mg/kg | Reduced immobility time, indicating antidepressant-like activity. | [5] |

| Binge Drinking (SHAC) | Mouse | 30 mg/kg | Significantly less ethanol, sucrose, and saccharin consumption. | [4] |

| Morphine Self-Administration | Mouse | 30 mg/kg | Reduced morphine self-administration. | [4] |

| Locomotor Activity | Rat | 30 mg/kg | No significant effect on locomotor activity. | [4] |

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the Gal3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, can modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase.[1] Preclinical evidence suggests that the anxiolytic and antidepressant-like effects of this compound may be mediated by its influence on the serotonergic system. Specifically, this compound has been shown to attenuate the inhibitory effect of galanin on serotonin (5-HT) release in the dorsal raphe nucleus, a key area for mood regulation.[2]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical evaluation of this compound are not fully available in published literature, the following outlines the general methodologies employed in key experiments.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human Gal1, Gal2, and Gal3 receptors.

-

General Procedure:

-

Membranes from LMTK- cells transiently expressing the respective human galanin receptor subtypes were used.

-

A competitive radioligand binding assay was performed using 125I-labeled galanin as the radioligand.

-

Increasing concentrations of unlabeled this compound were incubated with the cell membranes and the radioligand.

-

The amount of radioligand displaced by this compound was measured to determine the half-maximal inhibitory concentration (IC50), which was then used to calculate the Ki value.

-

Adenylyl Cyclase Inhibition Assay

-

Objective: To assess the functional antagonist activity of this compound at the Gal3 receptor.

-

General Procedure:

-

The assay was conducted in modified HEK-293 cells transiently co-transfected with the human Gal3 receptor and Gαz.

-

Cells were stimulated with galanin in the presence of varying concentrations of this compound (0.1-10 μM).

-

The inhibition of adenylyl cyclase activity, measured by cAMP levels, was quantified.

-

A concentration-dependent rightward shift in the galanin concentration-effect curve in the presence of this compound indicated competitive antagonism.[1]

-

In Vivo Behavioral Assays

-

Animal Models: Preclinical studies utilized various rodent models, including alcohol-preferring (iP) rats and mice.

-

Drug Administration: this compound was typically administered via intraperitoneal (i.p.) injection.

-

Key Behavioral Paradigms:

-

Operant Responding: Animals were trained to self-administer substances like ethanol, sucrose, or saccharin by pressing a lever. The effect of this compound on the rate of lever pressing was measured to assess its impact on reward-seeking behavior.

-

Vogel Punished Drinking Task: This conflict test measures anxiety-like behavior. Water-deprived rats were allowed to drink from a tube that delivered a mild electric shock after a certain number of licks. Anxiolytic compounds typically increase the number of shocks the animals are willing to tolerate to drink.

-

Forced Swim Test: This is a common model to assess antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant drugs typically reduce this immobility time.

-

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for this compound are not publicly available. The termination of human clinical trials due to safety concerns suggests that unfavorable findings may have emerged during later stages of development.[2] The nature of these safety concerns has not been disclosed in the available literature. For a complete understanding of the compound's profile, access to these proprietary data would be necessary.

Conclusion

This compound is a potent and selective Gal3 receptor antagonist that demonstrated promising anxiolytic, antidepressant, and anti-addictive properties in preclinical models. Its mechanism of action is believed to involve the modulation of serotonergic neurotransmission. However, the discontinuation of its clinical development due to safety issues highlights the challenges in translating preclinical efficacy into a safe and effective therapeutic for human use. The information gathered on this compound provides a valuable case study for researchers in the field of neuropeptide pharmacology and underscores the importance of thorough safety and toxicological profiling in drug development. Further research into Gal3 receptor antagonism may yet yield novel therapeutic agents, building on the lessons learned from the preclinical evaluation of this compound.

References

- 1. This compound [medbox.iiab.me]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SNAP 37889 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

HT-2157: A Technical Overview of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL₃) receptor. Initially investigated for its potential therapeutic effects in anxiety and depression, its clinical development was terminated due to safety concerns.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing from preclinical in vitro and in vivo studies. While specific details of the adverse events leading to its clinical trial termination are not publicly available, in vitro evidence points towards a mechanism of receptor-independent cytotoxicity. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Introduction

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GAL₁, GAL₂, and GAL₃. The GAL₃ receptor, in particular, has been implicated in the modulation of mood and anxiety. This compound emerged as a potent and selective antagonist for the GAL₃ receptor, demonstrating promising anxiolytic and antidepressant-like activity in rodent models. However, the progression of this compound into and through clinical trials was halted due to undisclosed safety issues.[1] This guide synthesizes the publicly accessible information regarding the safety and toxicity profile of this compound to inform future research in the development of GAL₃ receptor modulators.

Preclinical Safety and Toxicity Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Value | Cell Line/System | Reference |

| GAL₃ Receptor Binding Affinity (Kᵢ) | 17 nM | Membranes from LMTK⁻ cells expressing human GAL₃ | [1] |

| GAL₁ Receptor Binding Affinity (Kᵢ) | >10 µM | Membranes from LMTK⁻ cells expressing human GAL₁ | [1] |

| GAL₂ Receptor Binding Affinity (Kᵢ) | >10 µM | Membranes from LMTK⁻ cells expressing human GAL₂ | [1] |

| Functional Antagonism | Concentration-dependent rightward shift of the galanin concentration-effect curve | Galanin-evoked inhibition of adenylyl cyclase | Not specified |

Table 2: In Vitro Cytotoxicity

| Cell Line | Effect | Concentration | Receptor Expression | Reference |

| HL-60 (Human promyelocytic leukemia) | Induction of apoptosis | 10 µM | GAL₂ | [1] |

| BV-2 (Murine microglial cells) | Induction of apoptosis | 10 µM | Endogenous GAL₃ | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Induction of apoptosis | 10 µM | Not specified | [1] |

| HMCB (Human melanocytes) | Induction of apoptosis | ≥10 µM | Endogenous GAL₃ | |

| SH-SY5Y (Human neuroblastoma) | Induction of apoptosis | ≥10 µM | No galanin receptors |

Table 3: In Vivo Pharmacological and Behavioral Effects in Rodents

| Species | Model | Dose | Effect | Reference |

| Rat | Vogel Punished Drinking Test | 3 and 10 mg/kg | Increased drinking (anxiolytic-like) | [1] |

| Rat | Forced Swim Test | 3 and 10 mg/kg | Reduced immobility time (antidepressant-like) | [1] |

| Rat | Operant Alcohol Self-Administration | 30 mg/kg | Decreased self-administration | [1] |

Key Experimental Protocols

In Vitro Apoptosis Induction Assay

-

Cell Lines: HL-60, BV-2, and primary human PBMCs were utilized.

-

Treatment: Cells were treated with this compound (SNAP-37889) at a concentration of 10 µM.

-

Apoptosis Detection: The induction of apoptosis was assessed. The specific methodology for apoptosis detection (e.g., Annexin V/PI staining, caspase activation assays) is not detailed in the provided search results.

-

Receptor Expression Analysis: The expression of galanin receptors in the cell lines was determined to assess if the cytotoxic effects were dependent on the presence of the drug's target.

Rodent Behavioral Models

-

Vogel Punished Drinking Test (Rat): This conflict test is used to evaluate anxiolytic drug activity. Thirsty rats are trained to drink from a tube that is electrified. The number of licks is measured, with an increase in licking in the presence of the drug, despite the shock, indicating an anxiolytic effect.

-

Forced Swim Test (Rat): This model is commonly used to screen for antidepressant efficacy. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in immobility time is indicative of an antidepressant-like effect.

-

Operant Alcohol Self-Administration (Rat): Rats are trained to press a lever to receive an alcohol reward. A decrease in lever pressing for alcohol following drug administration suggests a reduction in the reinforcing properties of alcohol.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound as a GAL₃ receptor antagonist.

Experimental Workflow for In Vitro Toxicity Assessment

Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.

Discussion and Conclusion

The preclinical data for this compound demonstrated its potential as a selective GAL₃ receptor antagonist with desirable pharmacological effects in animal models of anxiety and depression. However, the termination of its clinical development underscores a significant safety liability. The in vitro findings are particularly revealing, as they indicate that this compound can induce apoptosis in various cell types, including immune and neuronal cells, at a concentration of 10 µM.[1] Crucially, this cytotoxic effect was observed in cells lacking the GAL₃ receptor, suggesting an off-target and receptor-independent mechanism of toxicity.

This observed in vitro cytotoxicity provides a plausible explanation for the safety concerns that led to the cessation of clinical trials, although the precise nature of the adverse events in humans remains undisclosed. The discrepancy between the lack of reported overt toxicity in preclinical animal studies and the ultimate clinical outcome highlights the limitations of animal models in predicting all human toxicities.

References

HT-2157: A Technical Guide to a Selective Galanin-3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3][4][5] Initially investigated for its potential therapeutic effects in anxiety, depression, and cognitive dysfunction, its development was halted due to safety concerns observed in human clinical trials.[2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is a synthetic organic compound with the following identifiers:

| Property | Value |

| IUPAC Name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one[2][3] |

| Synonyms | SNAP-37889, SNAP 37889[1][2][4][6] |

| CAS Number | 303149-14-6[2][3][6] |

| Molecular Formula | C21H13F3N2O[1][3][6] |

| Molecular Weight | 366.34 g/mol [1][3] |

| SMILES | c14ccccc4n(-c3ccccc3)c(=O)c1=N\c(c2)cccc2C(F)(F)F[2][3] |

| InChI | InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H/b25-19+[2][3] |

Mechanism of Action

This compound functions as a selective antagonist at the galanin-3 receptor (Gal3), a G-protein-coupled receptor (GPCR).[1][4][5] The neuropeptide galanin is the endogenous ligand for this receptor.[2][3] Upon activation by galanin, the Gal3 receptor typically couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] By competitively binding to the Gal3 receptor, this compound blocks the action of galanin, thereby preventing the downstream signaling cascade.[1] This antagonism has been shown to increase serotonin release, which is thought to underlie its observed anxiolytic and antidepressant-like effects in preclinical studies.[2][3]

Figure 1: this compound antagonizes the Galanin-3 receptor signaling pathway.

Quantitative Data

The following table summarizes the binding affinity and selectivity of this compound for human galanin receptors.

| Receptor | Binding Affinity (Ki) | Reference |

| Gal3 | 17.44 ± 0.01 nM | [1] |

| Gal1 | >10,000 nM | [1] |

| Gal2 | >10,000 nM | [1] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for human galanin receptors (Gal1, Gal2, and Gal3).

Methodology:

-

Cell Lines: LMTK- cells transiently transfected to express human Gal1, Gal2, or Gal3 receptors were used.[1]

-

Radioligand: 125I-labeled galanin was used as the radioligand.

-

Procedure: Membranes from the transfected cells were incubated with a fixed concentration of 125I-galanin and varying concentrations of this compound.

-

Detection: The amount of bound radioligand was measured using a scintillation counter.

-

Analysis: The inhibition constant (Ki) was calculated from the concentration of this compound that displaced 50% of the specific binding of 125I-galanin (IC50) using the Cheng-Prusoff equation.

Figure 2: Workflow for the radioligand binding assay.

Functional Antagonism Assay (Adenylyl Cyclase Activity)

Objective: To assess the ability of this compound to antagonize the functional response to galanin at the Gal3 receptor.

Methodology:

-

Cell Lines: Modified HEK-293 (PEAKrapid) cells were transiently co-transfected with the human Gal3 receptor and Gαz.[8]

-

Procedure: The transfected cells were treated with galanin in the presence of varying concentrations of this compound (0.1-10 μM).[1]

-

Measurement: The intracellular levels of cyclic AMP (cAMP) were measured to determine the activity of adenylyl cyclase.

-

Analysis: The concentration-dependent rightward shift of the galanin concentration-effect curve in the presence of this compound was analyzed to confirm competitive antagonism.[1]

Preclinical Findings

-